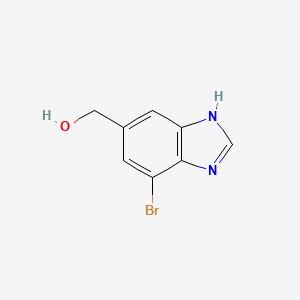

7-Bromo-1H-benzimidazole-5-methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2O |

|---|---|

Molecular Weight |

227.06 g/mol |

IUPAC Name |

(7-bromo-3H-benzimidazol-5-yl)methanol |

InChI |

InChI=1S/C8H7BrN2O/c9-6-1-5(3-12)2-7-8(6)11-4-10-7/h1-2,4,12H,3H2,(H,10,11) |

InChI Key |

ZSRYKHSJMMGOPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)CO |

Origin of Product |

United States |

Contextualization of the Benzimidazole Scaffold in Chemical Research

The benzimidazole (B57391) scaffold, a fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is a prominent structural motif in a vast array of biologically active compounds. colab.wsnih.gov Its prevalence in medicinal chemistry stems from its ability to interact with various biological targets through mechanisms like hydrogen bonding, π-π stacking, and metal ion chelation. nih.gov This versatile scaffold is found in numerous FDA-approved drugs and serves as a foundation for the development of new therapeutic agents. nih.govbenthamdirect.com Researchers have extensively explored benzimidazole derivatives for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govbenthamdirect.comnih.gov The structural flexibility of the benzimidazole nucleus allows for the synthesis of a diverse library of derivatives with tailored biological activities. nih.gov

Significance of Bromine and Hydroxymethyl Substituents at Designated Positions

The specific placement of bromine and hydroxymethyl groups on the benzimidazole (B57391) core of 7-Bromo-1H-benzimidazole-5-methanol is crucial to its chemical character and potential bioactivity.

The introduction of a bromine atom can significantly influence a molecule's properties. Halogens, particularly bromine, are known to enhance the biological activity of compounds. researchgate.net This is often attributed to increased lipophilicity, which can improve membrane permeability, and the ability of bromine to form halogen bonds, a type of non-covalent interaction that can contribute to binding affinity with biological targets. nih.gov In some instances, the number of bromine atoms in a molecule has been shown to correlate with increased inhibitory activity against certain enzymes. nih.gov Bromine's versatility allows it to be used in the synthesis of a wide array of pharmaceutical agents, including antimicrobial, antiviral, and anticancer drugs. tethyschemical.com

Overview of Research Trajectories for Halogenated Benzimidazole Methanols

Retrosynthetic Analysis of this compound

A logical retrosynthetic disconnection of the target molecule, this compound, points to two primary precursors: a suitably substituted o-phenylenediamine (B120857) and a one-carbon (C1) source. The key disconnections break the two C-N bonds of the imidazole (B134444) ring. This approach simplifies the synthesis into two main stages: the preparation of the brominated phenylenediamine intermediate bearing a hydroxymethyl group and the subsequent cyclization to form the benzimidazole ring.

The strategic placement of the bromo and hydroxymethyl groups on the benzene (B151609) ring is critical and dictates the choice of starting materials and the sequence of functional group transformations. The retrosynthetic analysis reveals the necessity of a diamine precursor, specifically 4-bromo-6-(hydroxymethyl)benzene-1,2-diamine, and a C1 synthon, such as formic acid or its equivalent.

Precursor Synthesis and Functional Group Transformations

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursors. This section details the synthetic routes to obtain the necessary brominated phenylenediamine intermediates and the methods for introducing the hydroxymethyl group.

Preparation of Brominated Phenylenediamine Intermediates

The synthesis of the brominated phenylenediamine precursor typically begins with a commercially available substituted aniline (B41778) or nitrobenzene. A common strategy involves the nitration of a brominated aromatic compound, followed by the reduction of the nitro groups to amines. The sequence of these reactions is crucial to ensure the correct regiochemistry of the final product.

For instance, starting from a suitable brominated and functionalized aniline, a selective nitration can be performed, followed by reduction of the nitro group to yield the desired diamine. The choice of brominating and nitrating agents, as well as the reaction conditions, must be carefully controlled to avoid the formation of unwanted isomers.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) can be introduced at various stages of the synthesis. wikipedia.orgwikiwand.com One approach is to start with a precursor that already contains a functional group that can be readily converted to a hydroxymethyl group, such as a carboxylic acid, an ester, or an aldehyde. For example, a brominated aminobenzoic acid derivative can be reduced to the corresponding amino alcohol.

Cyclization Strategies for Benzimidazole Core Formation

The final and pivotal step in the synthesis of this compound is the formation of the benzimidazole ring. This is typically achieved through the condensation of the brominated phenylenediamine intermediate with a C1 synthon.

Condensation Reactions

The most widely employed method for benzimidazole synthesis is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. researchgate.net In the context of synthesizing the title compound, the brominated phenylenediamine precursor would be reacted with formic acid. cutm.ac.in The reaction is typically heated to drive the condensation and subsequent cyclization. cutm.ac.in

Various catalysts and reaction conditions have been developed to improve the efficiency and yield of this condensation. These include the use of mineral acids, solid acid catalysts, and microwave irradiation to accelerate the reaction. organic-chemistry.orgrsc.org

A general reaction scheme for the condensation is as follows:

The reaction proceeds through the formation of an N-formyl intermediate, which then undergoes intramolecular cyclization and dehydration to yield the benzimidazole ring.

Alternative Cyclization Pathways

While the direct condensation with formic acid is common, other C1 sources can also be utilized. For example, aldehydes can be condensed with o-phenylenediamines in the presence of an oxidizing agent to form benzimidazoles. researchgate.netnih.gov In this case, formaldehyde (B43269) or a suitable equivalent could be used.

Another approach involves the use of orthoesters as the C1 source. The reaction of the diamine with a trialkyl orthoformate can lead to the formation of the benzimidazole ring under milder conditions compared to the traditional Phillips synthesis.

Recent advancements in synthetic methodology have also explored the use of greener and more sustainable approaches, such as using D-glucose as a biorenewable C1 synthon in an oxidative cyclization strategy. acs.org While not yet specifically reported for this compound, these innovative methods hold promise for future synthetic efforts.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

The synthesis of this compound necessitates precise control over the placement of substituents on the benzimidazole core, a concept known as regioselectivity. The challenge arises from the fact that the starting materials, typically substituted benzene derivatives, can potentially yield multiple isomers during the cyclization process to form the benzimidazole ring.

A plausible synthetic route would likely commence with a 1,2-diaminobenzene precursor already bearing the bromo and a protected or precursor to the methanol (B129727) group at the desired positions. For instance, starting with 3-bromo-5-(hydroxymethyl)benzene-1,2-diamine or a protected analogue is a logical approach. The cyclization of this diamine with a one-carbon synthon, such as formic acid or trimethyl orthoformate, would lead to the formation of the benzimidazole ring.

The primary challenge in regioselectivity for this target molecule lies in the synthesis of the correctly substituted 1,2-diaminobenzene precursor. The introduction of the bromo and hydroxymethyl groups onto the benzene ring must be directed to achieve the 1,2-diamine with substituents at the 4-bromo and 6-(hydroxymethyl) positions relative to each other. The inherent directing effects of the functional groups on the aromatic ring play a crucial role in this process. For example, the amino groups are strongly activating and ortho-, para-directing, while the bromo group is deactivating but ortho-, para-directing. The hydroxymethyl group is weakly deactivating and ortho-, para-directing. Careful planning of the synthetic sequence is therefore paramount to ensure the desired substitution pattern.

Stereoselectivity is not a factor in the core structure of this compound itself, as it does not possess any chiral centers. However, if the synthesis involves chiral reagents or catalysts for other transformations on the molecule, then stereochemical considerations would become relevant.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically manipulated include temperature, reaction time, solvent, and the choice of catalyst.

The cyclization step to form the benzimidazole ring often requires acidic or basic conditions and can be performed at elevated temperatures. For instance, the condensation of the diamine with formic acid is commonly carried out at reflux temperatures. The use of microwave irradiation has emerged as a technique to significantly reduce reaction times and often improve yields in benzimidazole synthesis.

The choice of solvent can profoundly influence the reaction outcome. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they can solubilize the reactants and facilitate the reaction. However, for greener synthetic approaches, the use of ethanol (B145695) or even water is being explored.

To enhance the yield, the stoichiometry of the reactants must be carefully controlled. Using a slight excess of the cyclizing agent, such as formic acid, can help drive the reaction to completion. Purification of the final product is also a critical step for obtaining a high-purity compound. Techniques such as recrystallization or column chromatography are commonly used to remove impurities and unreacted starting materials.

A hypothetical optimization study for the cyclization step could involve screening various acids, as depicted in the table below, to identify the most effective catalyst for the formation of this compound from a suitable diamine precursor.

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | Formic Acid | Ethanol | Reflux | 6 | 75 |

| 2 | p-Toluenesulfonic Acid | Toluene | Reflux | 8 | 68 |

| 3 | Hydrochloric Acid | Water | 100 | 12 | 60 |

| 4 | No Catalyst | DMF | 120 | 24 | 45 |

This is a hypothetical data table for illustrative purposes.

Emerging Synthetic Approaches

The field of synthetic organic chemistry is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and sustainability. For the synthesis of this compound, several emerging approaches could be envisioned.

One such approach is the use of transition-metal-catalyzed cross-coupling reactions to introduce the bromo and hydroxymethyl groups. For instance, a pre-formed benzimidazole core could be functionalized using palladium-catalyzed reactions. A C-H activation strategy could also be employed to directly introduce the required functional groups onto the benzimidazole ring, avoiding the need for pre-functionalized precursors.

Photoredox catalysis is another modern synthetic tool that could be applied. This method uses light to initiate chemical reactions and can often proceed under mild conditions. It could potentially be used for the bromination or the introduction of the hydroxymethyl group onto the benzimidazole scaffold.

Furthermore, flow chemistry offers a promising alternative to traditional batch synthesis. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube. This technique allows for precise control over reaction parameters, leading to improved yields, safety, and scalability. The synthesis of this compound could be adapted to a flow process, potentially offering significant advantages over conventional methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectral Analysis and Proton Chemical Shifts

A ¹H NMR spectrum of this compound would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electron-withdrawing effect of the bromine atom and the imidazole ring, as well as the electron-donating character of the methanol group.

Expected ¹H NMR Data:

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | Broad singlet | ~12-13 |

| H-2 (imidazole) | Singlet | ~8.0-8.5 |

| H-4 | Singlet | ~7.5-8.0 |

| H-6 | Singlet | ~7.3-7.8 |

| -CH₂OH (methylene) | Singlet or Doublet | ~4.5-5.0 |

| -CH₂OH (hydroxyl) | Broad singlet or Triplet | Variable |

Note: The exact chemical shifts and multiplicities would depend on the solvent used and the concentration of the sample.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms would be influenced by the attached functional groups.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-2 | ~150-155 |

| C-3a | ~135-140 |

| C-4 | ~110-120 |

| C-5 | ~130-140 |

| C-6 | ~115-125 |

| C-7 | ~100-110 |

| C-7a | ~140-145 |

| -CH₂OH | ~60-65 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial. A COSY spectrum would reveal the coupling relationships between adjacent protons, while an HSQC spectrum would correlate each proton with its directly attached carbon atom.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Infrared (IR) Spectroscopy Characterization

The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, O-H, C-H, C=N, and C-Br bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (imidazole) | 3200-3500 (broad) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-2960 |

| C=N stretch (imidazole) | 1580-1650 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch (alcohol) | 1000-1260 |

| C-Br stretch | 500-600 |

Raman Spectroscopy Analysis

Raman spectroscopy would provide complementary information to the IR spectrum. The non-polar bonds, such as the aromatic C-C bonds, would be expected to show strong Raman signals.

Expected Raman Shifts:

| Vibrational Mode | Raman Shift (cm⁻¹) |

| Aromatic ring breathing | ~1000 |

| C=C stretching | 1500-1600 |

| C-H bending | 1300-1500 |

| C-Br stretching | 500-600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₈H₇BrN₂O. The presence of bromine is a key feature, as it consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This isotopic distribution results in a characteristic M+2 peak in the mass spectrum, where the molecular ion peak (M) and a peak at two mass units higher (M+2) appear with nearly equal intensity, unequivocally indicating the presence of a single bromine atom in the molecule.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of benzimidazole and benzyl (B1604629) alcohol structures. The molecular ion would be the heaviest ion detected, and its fragmentation would likely proceed through several key losses:

Loss of a hydrogen radical (H•): This would lead to a fragment at [M-1]⁺.

Loss of a hydroxyl radical (•OH): Cleavage of the C-O bond in the methanol group would produce a significant peak at [M-17]⁺.

Loss of the hydroxymethyl radical (•CH₂OH): This would result in a fragment at [M-31]⁺, corresponding to the 7-bromo-1H-benzimidazole cation.

Loss of bromine radical (Br•): This cleavage would generate a fragment at [M-79]⁺ or [M-81]⁺.

Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the imidazole ring involves the expulsion of HCN, leading to a peak at [M-27]⁺ or from subsequent fragment ions.

A plausible fragmentation pathway would begin with the loss of the hydroxymethyl group, a common and favorable fragmentation for benzyl alcohols, to form a stable 7-bromobenzimidazolium cation. This cation could then undergo further fragmentation, such as the loss of the bromine atom or the cleavage of the imidazole ring.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Significance |

| [M]⁺ | C₈H₇BrN₂O⁺ | 226 | 228 | Molecular Ion |

| [M-H]⁺ | C₈H₆BrN₂O⁺ | 225 | 227 | Loss of a hydrogen atom |

| [M-OH]⁺ | C₈H₆BrN₂⁺ | 209 | 211 | Loss of the hydroxyl group from the methanol moiety |

| [M-CH₂O]⁺ | C₇H₅BrN₂⁺ | 197 | 199 | Loss of formaldehyde from the methanol moiety |

| [M-CH₂OH]⁺ | C₇H₄BrN₂⁺ | 196 | 198 | Loss of the hydroxymethyl group |

| [M-Br]⁺ | C₈H₇N₂O⁺ | 147 | 147 | Loss of the bromine atom |

| [M-HCN]⁺ | C₇H₆BrN⁺ | 199 | 201 | Loss of hydrogen cyanide from the imidazole ring |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, its solid-state structure can be predicted with a high degree of confidence based on the extensive body of research on analogous benzimidazole derivatives. mdpi.comresearchgate.netnih.gov X-ray crystallography would provide precise information on bond lengths, bond angles, and the three-dimensional arrangement of the molecules in the crystal lattice.

The core benzimidazole ring system is expected to be nearly planar. The primary structural questions that X-ray crystallography would answer revolve around the conformation of the hydroxymethyl group relative to the benzimidazole ring and the nature of the intermolecular interactions that stabilize the crystal packing.

The crystal structure of this compound is anticipated to be dominated by a network of hydrogen bonds. The molecule possesses both hydrogen bond donors (the N-H of the imidazole ring and the O-H of the methanol group) and hydrogen bond acceptors (the imine nitrogen of the imidazole and the oxygen of the methanol group).

This functionality allows for the formation of robust intermolecular hydrogen-bonding motifs. A common and highly stable interaction in N-unsubstituted benzimidazoles is the formation of a head-to-tail dimer or a continuous chain via N-H···N hydrogen bonds between the imidazole rings of adjacent molecules. mdpi.com Furthermore, the methanol substituent is expected to participate actively in hydrogen bonding, likely forming O-H···N or O-H···O interactions. These interactions could link the primary N-H···N bonded chains into more complex two-dimensional or three-dimensional networks. nih.gov

In addition to strong hydrogen bonds, other interactions are expected to play a significant role in the crystal packing:

π-π Stacking: The planar aromatic benzimidazole rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice. researchgate.net

Halogen Bonding: The bromine atom at the 7-position could act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on neighboring molecules.

Table 2: Expected Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Packing |

| Hydrogen Bond | Imidazole N-H | Imine N | Formation of primary chains or dimers |

| Hydrogen Bond | Methanol O-H | Imine N or Methanol O | Linking of primary motifs into layers or 3D networks |

| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Stabilization of parallel-packed molecules |

| Halogen Bond | C-Br | O or N atom | Directional interaction contributing to the supramolecular assembly |

| C-H···π Interaction | Aromatic C-H | Benzimidazole Ring | Weak stabilizing interactions |

N-unsubstituted benzimidazoles can exist in two tautomeric forms due to the migration of the proton between the two nitrogen atoms of the imidazole ring. In the case of this compound, this would involve an equilibrium between the 7-bromo and the 4-bromo tautomers. In the solid state, this equilibrium is typically "frozen," and the molecule adopts a single tautomeric form, which is often determined by the most stable hydrogen-bonding network that can be formed in the crystal. X-ray diffraction would definitively establish which tautomer is present in the crystalline state.

Conformational analysis in the solid state would primarily concern the orientation of the hydroxymethyl group. The torsion angle defined by the C4-C5 bond and the C-O bond of the methanol group would reveal its disposition relative to the plane of the benzimidazole ring. This conformation is largely dictated by the optimization of intermolecular hydrogen bonding and the minimization of steric hindrance within the crystal lattice. Studies on similar (benzo[d]imidazol-2-yl)methanols have shown that the torsion angles between the aromatic core and the hydroxymethyl group can vary significantly, influenced by the formation of different intermolecular hydrogen bond networks. mdpi.com

Computational and Theoretical Investigations of 7 Bromo 1h Benzimidazole 5 Methanol

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the physicochemical properties of molecules, offering a microscopic understanding of their behavior. For 7-Bromo-1H-benzimidazole-5-methanol, these calculations provide a foundational understanding of its geometry and electronic characteristics.

Density Functional Theory (DFT) Studies on Optimized Geometry

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for such studies. mdpi.com The geometry of this compound would be optimized using a basis set like 6-311++G(d,p) to obtain the most stable conformation. This optimization process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles. For similar benzimidazole (B57391) derivatives, DFT calculations have shown excellent agreement with experimental data from X-ray diffraction. mdpi.comresearchgate.net It is anticipated that the benzimidazole ring itself would be largely planar, with the bromine atom and the hydroxymethyl group lying in or very close to the plane of the ring. The bond lengths and angles would be influenced by the electronic effects of the bromine atom and the methanol (B129727) group. For instance, the C-Br bond length is expected to be consistent with typical aromatic bromine compounds.

Table 1: Predicted Optimized Geometrical Parameters of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures, as specific experimental data for this compound is not available.

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Lengths (imidazole) | ~1.32 - 1.38 Å |

| C-C Bond Lengths (benzene) | ~1.39 - 1.42 Å |

| C-O Bond Length | ~1.43 Å |

| O-H Bond Length | ~0.96 Å |

| C-N-C Bond Angle (imidazole) | ~108° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a significant parameter that provides insights into the kinetic stability, chemical reactivity, and electronic transport properties of a molecule. nih.gov A smaller energy gap suggests higher reactivity. For benzimidazole derivatives, the HOMO is typically localized over the electron-rich benzimidazole ring, while the LUMO is distributed over the entire molecule. nih.gov The presence of the electron-withdrawing bromine atom and the electron-donating hydroxymethyl group in this compound would modulate the energies of these orbitals. The HOMO-LUMO energy gap for similar bromo-substituted benzimidazoles has been calculated to be in a range that indicates good stability. dergipark.org.trdergipark.org.tr

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures.

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). nih.gov For this compound, the MEP map is expected to show a negative potential around the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the methanol group, making them likely sites for protonation and hydrogen bonding. The hydrogen atoms, particularly the one attached to the nitrogen (N-H) and the one on the hydroxyl group (O-H), would exhibit a positive potential. The bromine atom would likely have a region of negative potential, characteristic of its electronegativity.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are also employed to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic transitions.

Theoretical Vibrational Frequencies and Mode Assignments

Theoretical vibrational frequencies can be calculated using DFT methods, often at the same level of theory as the geometry optimization. The calculated frequencies are typically scaled by a factor to correct for anharmonicity and the approximate nature of the theoretical method. mdpi.com These theoretical spectra (Infrared and Raman) can be correlated with experimental spectra for detailed vibrational mode assignments. For benzimidazole derivatives, characteristic vibrational modes include N-H stretching, C=N stretching, C=C stretching of the aromatic rings, and various bending modes. dergipark.org.trdergipark.org.trresearchgate.net The presence of the bromine and methanol groups in this compound would introduce specific vibrational modes, such as the C-Br stretching and O-H and C-O stretching and bending vibrations.

Table 3: Predicted and Assigned Vibrational Frequencies for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch | ~3500 |

| N-H Stretch | ~3400 |

| C-H Stretch (aromatic) | ~3100 |

| C=N Stretch | ~1620 |

| C=C Stretch (aromatic) | ~1450 - 1600 |

| O-H Bend | ~1400 |

| C-O Stretch | ~1050 |

NMR Chemical Shift Predictions (GIAO/DFT)

The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is a powerful tool for predicting the NMR chemical shifts (¹H and ¹³C) of molecules. researchgate.netnih.gov These theoretical predictions can be highly valuable for the structural elucidation of new compounds. The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predictions depends on the choice of the functional and basis set. nih.gov For this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H proton, the CH₂ protons of the methanol group, and the O-H proton. The chemical shifts of the aromatic protons would be influenced by the positions of the bromine and methanol substituents. Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: This data is illustrative and based on typical values for similar structures, referenced to TMS.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.2 - 7.8 | 110 - 145 |

| N-H | ~12.0 | - |

| CH₂ | ~4.7 | ~60 |

| O-H | ~5.5 | - |

| C-Br | - | ~115 |

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of this compound is primarily centered around the rotation of the hydroxymethyl group (-CH₂OH) at the C5 position and the orientation of the bromo substituent at the C7 position relative to the benzimidazole core. Computational modeling, such as Density Functional Theory (DFT), can be employed to map the potential energy surface and identify the most stable conformers.

The benzimidazole ring itself is a rigid, planar structure. nih.gov However, the substituents introduce degrees of freedom. The rotation of the C-C bond between the benzimidazole ring and the methanol group, as well as the C-O bond within the methanol group, will lead to different spatial arrangements. These rotations are associated with specific energy barriers, with certain conformations being more energetically favorable than others. For instance, steric hindrance between the hydroxymethyl group and the adjacent hydrogen atom or the bromo substituent will influence the preferred orientation.

Studies on substituted benzimidazoles have shown that the conformation can be influenced by intramolecular hydrogen bonding. rsc.org In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl group of the methanol substituent and the nitrogen atom at the N1 position of the imidazole ring. The existence and strength of such an interaction would significantly stabilize a particular conformer.

The energy landscape of the molecule can be visualized as a multi-dimensional surface where the energy of the system is plotted against the rotational angles of the flexible bonds. The minima on this surface correspond to stable conformers, while the saddle points represent transition states between them. The relative energies of these conformers determine their population at a given temperature.

Table 1: Predicted Torsional Angles and Relative Energies of Stable Conformers of this compound (Theoretical)

| Conformer | Dihedral Angle (C4-C5-C-O) (°) | Dihedral Angle (C5-C-O-H) (°) | Relative Energy (kcal/mol) | Intramolecular H-Bond |

| A | ~60 | ~180 | 0.00 | Possible |

| B | ~180 | ~60 | 1.5 | Unlikely |

| C | ~-60 | ~180 | 0.00 | Possible |

Note: This table is a theoretical representation based on principles of conformational analysis and data from related molecules. Actual values would require specific computational calculations.

Solvent Effects on Molecular Properties

The properties of this compound are expected to be significantly influenced by the surrounding solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), can be used in computational studies to simulate these effects.

The polarity of the solvent will play a crucial role. researchgate.netacs.org In polar solvents, the dipole moment of the molecule will interact with the solvent's electric field, leading to stabilization. This interaction can also influence the electronic properties, such as the HOMO-LUMO gap, which in turn affects the molecule's reactivity and spectroscopic behavior. For instance, a red shift (bathochromic shift) in the UV-Vis absorption spectrum is often observed with increasing solvent polarity for benzimidazole derivatives. acs.org

Hydrogen bonding capabilities of the solvent are also a key factor. Protic solvents, such as water and alcohols, can form hydrogen bonds with the nitrogen atoms of the imidazole ring and the hydroxyl group of the methanol substituent. These intermolecular interactions can compete with or disrupt potential intramolecular hydrogen bonds, thereby altering the conformational equilibrium. researchgate.net Aprotic polar solvents, like DMSO or DMF, will primarily interact through dipole-dipole forces.

Table 2: Predicted Solvent-Dependent Shifts in Spectroscopic and Electronic Properties of this compound (Theoretical)

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) Shift | Predicted Dipole Moment (Debye) |

| n-Hexane | 1.88 | Base | ~3.5 |

| Dichloromethane (B109758) | 8.93 | Blue Shift | ~4.2 |

| Ethanol (B145695) | 24.55 | Red Shift | ~5.1 |

| Water | 80.1 | Significant Red Shift | ~5.8 |

Note: This table illustrates expected trends based on studies of similar benzimidazole derivatives. acs.org The magnitude of the shifts would need to be determined by specific quantum chemical calculations.

Reaction Mechanism Studies Related to this compound

Computational chemistry can also be used to investigate the mechanisms of reactions involving this compound. This includes its synthesis and potential subsequent transformations.

The synthesis of this compound would likely follow established methods for benzimidazole formation, such as the condensation of a suitably substituted o-phenylenediamine (B120857) with a carboxylic acid or aldehyde. ijariie.comnih.gov For this compound, this would involve the reaction of 3-bromo-5-(hydroxymethyl)benzene-1,2-diamine with formic acid or a derivative. Computational studies can model the reaction pathway, identifying transition states and intermediates, and calculating activation energies to predict the feasibility and kinetics of the reaction. The mechanism typically involves the initial formation of a Schiff base, followed by cyclization and dehydration. researchgate.net

Furthermore, the reactivity of this compound in various chemical reactions can be explored. For example, the bromine atom at the C7 position could be a site for nucleophilic aromatic substitution or could participate in cross-coupling reactions. The methanol group could be oxidized to an aldehyde or a carboxylic acid, or it could be a site for esterification. Theoretical calculations of properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov

Studies on the bromination of benzimidazole have shown that the reaction proceeds via attack of bromine on the neutral substrate. rsc.org This provides a basis for understanding the reactivity of the benzimidazole core in this compound towards further electrophilic substitution, although the existing bromo and methanol substituents will influence the regioselectivity of such reactions.

Chemical Transformations and Derivatization of 7 Bromo 1h Benzimidazole 5 Methanol

Modifications at the Hydroxymethyl Group

The hydroxymethyl group is a versatile handle for introducing new functionalities through oxidation, esterification, etherification, and halogenation.

The primary alcohol of 7-Bromo-1H-benzimidazole-5-methanol can be oxidized to form the corresponding aldehyde or further to a carboxylic acid. The choice of oxidizing agent and reaction conditions determines the final product. While direct oxidation studies on this compound are not extensively documented, reactions on analogous structures provide insight into these transformations.

For instance, in a related indazole system, (7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-yl)methanol has been successfully oxidized to 7-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-5-carboxylic acid. This conversion was achieved using Jones' reagent (CrO₃ in sulfuric acid and acetone) at low temperatures. googleapis.com This suggests that similar strong oxidizing agents could effectively convert this compound to its carboxylic acid derivative. The formation of the N-alkylated derivative, 7-Bromo-1-ethyl-1H-benzimidazole-5-carboxylic acid, further supports the stability of the carboxylic acid moiety on this heterocyclic scaffold. google.com

For the synthesis of the aldehyde, milder conditions are required to prevent over-oxidation. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane in a non-polar solvent like dichloromethane (B109758) are typically employed for the selective oxidation of primary alcohols to aldehydes.

Table 1: Representative Oxidation of a Related Analogue Note: This data is for an analogous indazole compound as presented in patent WO 2009/144554 A1.

| Starting Material | Reagents and Conditions | Product |

|---|

The hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) and etherification with alkyl halides or other electrophiles.

Esterification: The Fischer esterification, involving the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common method. researchgate.netvedantu.comsciencemadness.org For a substrate like this compound, the reaction would likely proceed by protonation of the carboxylic acid, followed by nucleophilic attack from the hydroxymethyl group. Given the presence of the basic benzimidazole (B57391) nitrogens, careful control of the amount of acid catalyst would be necessary to avoid unwanted side reactions or polymerization. sciencemadness.org

Etherification: Ether formation can be achieved under various conditions. A classic Williamson ether synthesis would involve deprotonation of the hydroxymethyl group with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Alternatively, acid-catalyzed methods using other alcohols in the presence of catalysts like iron(III) chloride have been developed for benzyl (B1604629) alcohols and could be applicable here. acs.orgnih.gov Another mild approach involves using 2-benzyloxypyridine and methyl triflate for the preparation of benzyl ethers. beilstein-journals.org

The hydroxyl group can be substituted by a halogen, converting the methanol (B129727) moiety into a more reactive halomethyl group, a key intermediate for further nucleophilic substitutions. Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are standard for converting primary alcohols to the corresponding alkyl chlorides and bromides. For benzylic alcohols, treatment with concentrated hydrochloric acid can also yield the corresponding benzyl chloride. sciencemadness.orgsciencemadness.org For example, a rapid and selective chlorination of benzylic alcohols has been achieved using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167). organic-chemistry.org These methods would likely transform this compound into 7-bromo-5-(chloromethyl)-1H-benzimidazole, a versatile precursor for introducing a wide range of nucleophiles.

Functionalization of the Benzimidazole Nitrogen Atom (N-Alkylation/Acylation)

The benzimidazole core contains a nucleophilic secondary amine (N-H) that can be readily alkylated or acylated. In unsymmetrical benzimidazoles like the target compound, N-alkylation can result in a mixture of N1 and N3 isomers, although one isomer often predominates based on steric and electronic factors.

A relevant procedure is described in patent WO 2018/193278 A1 for the N-alkylation of a similar substrate, methyl 7-bromo-1H-benzo[d]imidazole-5-carboxylate. The reaction with ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) yielded the N-alkylated product. This demonstrates that the nitrogen of the 7-bromo-benzimidazole scaffold is sufficiently nucleophilic to react with alkyl halides under basic conditions.

Table 2: Representative N-Alkylation of a Related Analogue Note: This data is for an analogous compound as presented in patent WO 2018/193278 A1.

| Starting Material | Reagents and Conditions | Product |

|---|

Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis

Precursor for Complex Benzimidazole (B57391) Architectures

The strategic placement of the bromo and methanol (B129727) functionalities on the benzimidazole core makes 7-Bromo-1H-benzimidazole-5-methanol an ideal starting material for the synthesis of more complex, polyfunctional benzimidazole derivatives. While specific examples detailing the direct use of this compound as a precursor for complex benzimidazole architectures are not extensively documented in publicly available literature, the reactivity of its functional groups suggests a high potential for such applications. For instance, the bromine atom can serve as a handle for introducing aryl, heteroaryl, or alkyl groups, while the methanol group can be transformed to link to other molecular fragments. This dual reactivity is highly sought after in the synthesis of intricate molecules with potential biological or material properties.

Scaffold for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of diverse compounds, which can then be screened for desired properties. The benzimidazole scaffold is a popular choice in the design of combinatorial libraries due to its proven biological significance. nih.gov this compound, with its multiple points of diversification, is a prime candidate for use as a scaffold in such libraries.

The generation of a combinatorial library based on this scaffold could involve a series of parallel reactions where the bromine atom is substituted with a variety of building blocks via cross-coupling reactions, the hydroxyl group of the methanol function is reacted with a range of carboxylic acids or alkyl halides, and the nitrogen atoms of the imidazole (B134444) ring are derivatized. While the specific application of this compound in a large-scale combinatorial library synthesis has not been explicitly reported in the literature, the principles of combinatorial chemistry strongly support its suitability for this purpose. nih.govnih.govnih.gov

Applications in Material Science Precursors

Benzimidazole derivatives have garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials. nih.gov The inherent fluorescence of the benzimidazole core can be tuned by the introduction of various substituents.

While direct studies on the material science applications of this compound are limited, its structural features suggest its potential as a precursor for functional materials. For example, the bromine atom could be used to attach the benzimidazole core to a polymer backbone or to another chromophore. The methanol group could be modified to enhance solubility or to introduce specific functionalities for sensing applications. The development of benzimidazole-based boron complexes as deep blue solid-state fluorophores highlights the potential of functionalized benzimidazoles in this field. nih.gov

Ligand Design and Coordination Chemistry (excluding direct biological interaction)

The benzimidazole moiety is an excellent ligand for a variety of metal ions, and its coordination chemistry has been extensively studied. The nitrogen atoms of the imidazole ring can coordinate to metal centers, and substituents on the benzimidazole scaffold can influence the electronic properties and steric environment of the resulting metal complexes.

Development of Catalytic Systems Utilizing Benzimidazole Structures

Benzimidazole-based ligands have been successfully employed in the development of various catalytic systems. These ligands can stabilize metal centers and modulate their catalytic activity. The versatility of the benzimidazole scaffold allows for the fine-tuning of the catalyst's properties by introducing different substituents.

There is a lack of specific reports on the use of this compound in the development of catalytic systems. However, its structure presents opportunities for creating novel catalysts. For example, it could be used to synthesize N-heterocyclic carbene (NHC) precursors, which are widely used as ligands in catalysis. The bromine and methanol functionalities could be used to immobilize the catalytic complex on a solid support, facilitating catalyst recovery and reuse. The photocatalytic synthesis of benzimidazoles is an area of active research, suggesting the potential for benzimidazole derivatives to be involved in catalytic cycles. cnr.it

Advanced Applications and Future Research Directions in Chemical Science

Investigation of Novel Chemical Reactivity Patterns

The chemical architecture of 7-Bromo-1H-benzimidazole-5-methanol, featuring a reactive bromine atom, a nucleophilic secondary amine in the imidazole (B134444) ring, and a primary alcohol, presents a rich platform for exploring novel chemical transformations. The bromine atom at the 7-position is a key handle for introducing molecular diversity through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnobelprize.orgresearchgate.netlibretexts.org The bromo-substituted benzimidazole (B57391) core of the target molecule is an ideal substrate for these transformations. For instance, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can lead to the synthesis of a library of 7-aryl-1H-benzimidazole-5-methanol derivatives. These reactions typically proceed via a catalytic cycle involving oxidative addition of the bromo-benzimidazole to a palladium(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.comnobelprize.orgyoutube.com

Furthermore, the primary alcohol at the 5-position can undergo a range of reactions, including oxidation to the corresponding aldehyde or carboxylic acid. The resulting 7-bromo-1H-benzimidazole-5-carbaldehyde or 7-bromo-1H-benzimidazole-5-carboxylic acid can then serve as versatile intermediates for further functionalization, such as the formation of imines, Schiff bases, or amides. nih.gov For example, condensation of the aldehyde with primary amines can yield novel imine derivatives, while the carboxylic acid can be coupled with various amines to produce a diverse set of amides. nih.gov

The N-H group of the imidazole ring can also be a site for substitution reactions. Under appropriate basic conditions, deprotonation can be followed by alkylation or arylation to introduce substituents at the N-1 position. This provides another avenue for modifying the compound's properties.

Development of Green Chemistry Methodologies for Synthesis

Traditional methods for the synthesis of benzimidazole derivatives often involve harsh reaction conditions, toxic reagents, and complex purification procedures, leading to significant environmental concerns. nih.gov Consequently, the development of green and sustainable synthetic methodologies is a major focus in modern organic chemistry.

For the synthesis of this compound and its derivatives, several green chemistry approaches can be envisioned. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. nih.gov The synthesis of the benzimidazole core itself, typically through the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or aldehyde, can be significantly enhanced under microwave irradiation. uobaghdad.edu.iq

The use of eco-friendly solvents, such as water, ionic liquids (ILs), or deep eutectic solvents (DES), is another cornerstone of green chemistry. mdpi.comresearchgate.net Water-mediated synthesis of benzimidazoles has been shown to be a viable and environmentally benign alternative to traditional organic solvents. chemicalbook.com DES, which are mixtures of hydrogen bond donors and acceptors, offer advantages such as low cost, low toxicity, and biodegradability, making them attractive reaction media for benzimidazole synthesis. mdpi.com

Furthermore, the development of reusable and non-toxic catalysts is crucial for sustainable chemical processes. Various solid-supported catalysts, such as zeolites, clays, and metal oxides, have been explored for benzimidazole synthesis. quinoline-thiophene.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching. For instance, zinc-based boron nitride has been used as a recyclable catalyst for the microwave-assisted synthesis of benzimidazoles.

| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.gov | Rapid and efficient condensation of the corresponding diamine and aldehyde precursors. |

| Use of Green Solvents | Reduced toxicity and environmental impact, potential for catalyst recycling. researchgate.netchemicalbook.com | Synthesis in water, ionic liquids, or deep eutectic solvents to minimize volatile organic compounds. |

| Heterogeneous Catalysis | Easy catalyst separation and reuse, reduced waste generation. quinoline-thiophene.com | Employing solid acid or metal-based catalysts for the cyclization step. |

Computational Design of Novel Derivatives with Predicted Properties

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science, enabling the rational design of novel molecules with desired properties and predicting their activities before their actual synthesis. researchgate.netlibretexts.org For this compound, computational approaches can be employed to design derivatives with enhanced biological activities or specific material properties.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to establish a mathematical relationship between the structural features of a series of benzimidazole derivatives and their biological activity. By analyzing the impact of different substituents on the molecule's properties, such as lipophilicity, electronic effects, and steric factors, QSAR models can guide the design of more potent compounds. Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecules. These calculations can help in understanding the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting its chemical reactivity and electronic transitions.

Molecular docking simulations can be used to predict the binding affinity and interaction mode of designed derivatives with specific biological targets, such as enzymes or receptors. This allows for the virtual screening of large libraries of compounds and the identification of promising candidates for further experimental investigation. For example, by targeting a specific enzyme, derivatives of this compound can be computationally designed to have optimal interactions with the active site, thereby maximizing their inhibitory potential.

| Computational Method | Application in Designing Derivatives | Predicted Properties |

| QSAR | Guiding substituent selection based on statistical models. | Biological activity (e.g., IC50 values). |

| DFT | Understanding electronic properties and reactivity. | HOMO-LUMO gap, Mulliken charges, reaction pathways. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. | Binding energy, protein-ligand interactions. |

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding, to construct well-defined molecular assemblies. The unique structural features of this compound make it an attractive building block for the design of novel supramolecular architectures.

The benzimidazole core itself is known to participate in both hydrogen bonding (via the N-H and N atoms of the imidazole ring) and π-π stacking interactions (via the aromatic system). The presence of the bromine atom at the 7-position introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. The hydroxyl group at the 5-position can also act as both a hydrogen bond donor and acceptor, further enhancing the molecule's ability to form extended networks.

By carefully tuning the non-covalent interactions, it is possible to control the self-assembly of this compound into various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or even more complex three-dimensional networks. The incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also lead to materials with interesting properties, such as porosity, catalysis, or sensing capabilities. For instance, a C6F5-functionalized benzimidazole acceptor has been shown to enable supramolecular fluorinated interactions, leading to enhanced photovoltaic performance.

Analytical Method Development for Detection and Quantification

The development of reliable and sensitive analytical methods is crucial for the characterization, quality control, and quantification of this compound and its derivatives in various matrices. A combination of spectroscopic and chromatographic techniques is typically employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of benzimidazole derivatives. A reversed-phase HPLC method, using a C8 or C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and a buffer), can be developed and validated for the analysis of the target compound. Detection can be achieved using a diode-array detector (DAD) or a mass spectrometer (MS) for enhanced sensitivity and selectivity.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and confirmation of the synthesized compounds. Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

For the analysis of trace amounts of the compound, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) may be required. These methods offer high sensitivity and selectivity, making them suitable for the analysis of complex samples.

| Analytical Technique | Purpose |

| HPLC | Separation, identification, and quantification. |

| NMR Spectroscopy | Structural elucidation and confirmation. |

| IR Spectroscopy | Identification of functional groups. |

| Mass Spectrometry | Determination of molecular weight and fragmentation. |

Challenges and Opportunities in Benzimidazole Chemistry Research

The field of benzimidazole chemistry, while mature, continues to present both challenges and exciting opportunities for researchers. One of the primary challenges lies in achieving regioselective functionalization of the benzimidazole core, particularly in polysubstituted derivatives. Developing synthetic methods that allow for precise control over the position of substituents is crucial for establishing clear structure-activity relationships.

Drug resistance is another significant hurdle, especially in the context of antimicrobial and anticancer agents. The development of novel benzimidazole derivatives that can overcome existing resistance mechanisms is a major area of research. This may involve designing compounds that target new biological pathways or have multiple modes of action.

Despite these challenges, the opportunities in benzimidazole research are vast. The structural versatility of the benzimidazole scaffold allows for the creation of a wide range of derivatives with diverse biological activities. researchgate.netlibretexts.org The exploration of benzimidazoles in new therapeutic areas, beyond their traditional applications, holds significant promise. researchgate.net

Furthermore, the integration of benzimidazole chemistry with other fields, such as nanotechnology and materials science, is opening up new avenues for innovation. researchgate.net The development of benzimidazole-based sensors, catalysts, and electronic materials is an active area of research with the potential for significant technological impact. The ongoing development of green and sustainable synthetic methods will also play a crucial role in the future of benzimidazole chemistry, making it a more environmentally friendly and economically viable field. nih.govresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 7-Bromo-1H-benzimidazole-5-methanol?

The compound can be synthesized via sodium borohydride (NaBH₄) reduction of a brominated benzaldehyde precursor in methanol. For example, (5-Bromo-2-methoxyphenyl)methanol derivatives are obtained by reducing the corresponding aldehyde with NaBH₄ in aqueous methanol (94% yield). Post-reduction, purification involves solvent evaporation and extraction with diethyl ether . Adjustments to substituents (e.g., methoxy groups) may require modified stoichiometry or reaction times.

Q. How should researchers characterize the structure of this compound?

Utilize multi-spectroscopic techniques:

- ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ 4.61 ppm for CH₂OH in CDCl₃) and coupling constants to confirm substituent positions .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M]⁺ at m/z 303.15 for C₁₄H₁₁BrN₂O) .

- IR Spectroscopy : Identify functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .

- X-ray crystallography : Use SHELX software for refinement of crystal structures, particularly for resolving ambiguous stereochemistry .

Q. What purification techniques are effective for isolating this compound post-synthesis?

- Solvent Extraction : Separate the product from aqueous phases using diethyl ether or dichloromethane .

- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., chloroform/methanol) to enhance purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated benzimidazole derivatives?

- Comparative Analysis : Cross-reference NMR data with structurally similar compounds (e.g., 5-Bromo-3-substituted indoles) to identify discrepancies in chemical shifts caused by substituent effects .

- Intermediate Tracking : Monitor reaction progress via TLC to detect byproducts or incomplete reductions .

- Computational Validation : Use DFT calculations to predict NMR shifts and compare with experimental results .

Q. What strategies optimize the synthetic yield of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Stoichiometry Adjustments : Increase NaBH₄ equivalents (1.2–1.3×) for challenging reductions .

- Temperature Control : Maintain room temperature to prevent side reactions during borohydride reductions .

Q. How can conformational dynamics of this compound be analyzed?

- X-ray Crystallography : Resolve torsional angles of the benzimidazole core and methoxy/methanol substituents .

- Dynamic NMR : Study ring-flipping or rotational barriers in solution by variable-temperature experiments .

- Molecular Modeling : Use software like Gaussian to simulate energy-minimized conformers and compare with crystallographic data .

Q. How should researchers handle byproduct formation during synthesis?

- Byproduct Identification : Use high-resolution MS and 2D NMR (COSY, HSQC) to characterize unexpected products .

- Reaction Optimization : Introduce protecting groups (e.g., tert-butyldimethylsilyl ethers) for sensitive hydroxyl moieties to suppress side reactions .

- Catalytic Screening : Test palladium or copper catalysts for selective cross-coupling reactions to minimize halogen displacement .

Data Analysis & Methodological Challenges

Q. What approaches reconcile discrepancies in biological activity data for analogs of this compound?

- SAR Studies : Systematically vary substituents (e.g., bromo vs. methoxy groups) and correlate with activity trends .

- Dose-Response Curves : Validate potency differences using in vitro assays (e.g., enzyme inhibition) with triplicate measurements .

- Meta-Analysis : Compare published datasets to identify outliers or assay-specific variability .

Q. How can researchers validate the stability of this compound under experimental conditions?

- Accelerated Stability Testing : Incubate the compound in buffers (pH 4–9) at 40°C for 48 hours, followed by HPLC purity checks .

- Light Sensitivity Tests : Expose to UV-Vis light and monitor degradation via LC-MS .

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures to guide storage conditions .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.